molecular formula C19H21N3O5S B2564066 ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-65-5

ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2564066
CAS No.: 864925-65-5
M. Wt: 403.45
InChI Key: OFGIIOYFBRTQTK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. This compound contains an ester group, an amide group, and a pyridine ring, which can undergo a variety of chemical reactions. For example, esters can undergo hydrolysis in the presence of an acid or a base to form carboxylic acids and alcohols. Amides can be dehydrated to form nitriles .

Scientific Research Applications

Synthesis and Characterization

Studies on compounds with similar structures to ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate demonstrate advancements in synthetic methodologies and characterization. For instance, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The Schiff base compounds obtained were characterized using FTIR, 1H and 13C NMR spectroscopic methods, with X-ray crystallographic analysis providing insight into their molecular structure, including intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).

Mechanistic Insights and Chemical Reactions

Research on related compounds offers valuable mechanistic insights and chemical reactions. Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, highlighting the role of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in these reactions (Zhu, Lan, & Kwon, 2003). Another study by Bakhite et al. (2005) focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing the versatility of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates in obtaining tetrahydropyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Applications in Luminescence Sensing

The study by Gupta et al. (2017) on coordination polymers constructed from a flexible carboxylate linker and pyridyl co-linkers, although not directly related to the exact compound , illustrates potential applications in fluorescence sensing of nitroaromatics. This research suggests that compounds within this chemical space may serve as candidates for developing luminescent sensors (Gupta, Tomar, & Bharadwaj, 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general safety measures include avoiding contact with skin and eyes, using the compound only in well-ventilated areas, not inhaling its dust, and others. It’s also important to dispose of the compound according to local regulations .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-8-7-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-5-4-6-12(9-11)26-2/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGIIOYFBRTQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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